Cas no 1807071-61-9 (4-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

4-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile is a synthetic intermediate with high purity, designed for organic synthesis. It features a pyridine core with a difluoromethyl substituent, enabling versatile chemical transformations. Its unique structure offers enhanced stability and selectivity in various reactions, making it an ideal choice for researchers in medicinal chemistry and drug discovery.
4-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile structure
1807071-61-9 structure
商品名:4-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile
CAS番号:1807071-61-9
MF:C9H8F3N3
メガワット:215.175131797791
CID:4885469

4-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

    • 4-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile
    • インチ: 1S/C9H8F3N3/c10-7-4-15-8(9(11)12)5(1-2-13)6(7)3-14/h4,9H,1,3,14H2
    • InChIKey: WLHBQOSEBNEKLK-UHFFFAOYSA-N
    • ほほえんだ: FC1=CN=C(C(F)F)C(CC#N)=C1CN

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 250
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 62.7

4-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029032041-500mg
4-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile
1807071-61-9 95%
500mg
$1,802.95 2022-03-31
Alichem
A029032041-250mg
4-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile
1807071-61-9 95%
250mg
$970.20 2022-03-31
Alichem
A029032041-1g
4-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile
1807071-61-9 95%
1g
$3,126.60 2022-03-31

4-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile 関連文献

4-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrileに関する追加情報

Introduction to 4-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile (CAS No. 1807071-61-9) in Modern Chemical Biology and Drug Discovery

4-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile (CAS No. 1807071-61-9) is a sophisticated heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its unique structural features, including a pyridine core substituted with an amino methyl group, a difluoromethyl group, and a fluorine atom, make it a versatile scaffold for developing novel bioactive molecules. This compound has emerged as a valuable intermediate in the synthesis of various pharmacologically relevant agents, particularly in the quest for innovative therapeutic strategies.

The pyridine moiety is a cornerstone in medicinal chemistry due to its prevalence in numerous biologically active compounds. The presence of difluoromethyl and fluorine substituents enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. These modifications not only improve the pharmacokinetic properties of the molecules but also contribute to their binding affinity and selectivity towards target enzymes and receptors.

In recent years, there has been a surge in research focused on exploiting fluorinated pyridines as key structural elements in drug candidates. The aminomethyl group at the 4-position provides a reactive handle for further functionalization, enabling the construction of complex molecular architectures. This flexibility has been leveraged in the development of inhibitors targeting various disease pathways, including cancer, inflammation, and infectious diseases.

One of the most compelling applications of 4-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile is in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is implicated in numerous diseases. The compound's ability to modulate kinase activity has been explored in preclinical studies, where it demonstrated promising efficacy in inhibiting aberrant signaling cascades associated with cancer progression.

Moreover, the fluorinated pyridine scaffold has shown remarkable potential in antiviral drug development. The electron-withdrawing nature of fluorine atoms enhances the binding interactions between the drug and viral proteins, leading to improved therapeutic outcomes. Recent studies have highlighted the compound's role in inhibiting viral proteases and polymerases, thereby disrupting viral replication cycles.

The acetonitrile group at the 3-position of the pyridine ring contributes to the compound's solubility and reactivity, facilitating its incorporation into larger molecular frameworks. This feature has been particularly useful in designing prodrugs that undergo enzymatic hydrolysis to release active pharmacophores at target sites.

Advances in computational chemistry have further accelerated the utilization of 4-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile in drug discovery. Molecular modeling studies have revealed its high binding affinity for several protein targets, providing insights into its mechanism of action. These computational insights have guided medicinal chemists in optimizing analogs with enhanced potency and selectivity.

The synthesis of 4-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile involves multi-step organic transformations that highlight its synthetic versatility. The introduction of fluorinated groups requires precise control over reaction conditions to ensure high yields and purity. Advances in fluorination techniques have made it feasible to incorporate these moieties efficiently, paving the way for scalable production processes.

In conclusion, 4-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile (CAS No. 1807071-61-9) represents a cornerstone compound in modern chemical biology and drug discovery. Its unique structural attributes make it an indispensable tool for developing innovative therapeutic agents targeting diverse diseases. As research continues to uncover new applications for this compound, its significance in pharmaceutical innovation is poised to grow even further.

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